molecular formula C17H15FN2O2 B12634689 Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate CAS No. 921040-16-6

Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate

Cat. No.: B12634689
CAS No.: 921040-16-6
M. Wt: 298.31 g/mol
InChI Key: ACQRFQXCYRVXNB-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 5-position of the indole ring, a pyridin-2-ylmethyl group at the 1-position, and an ethyl ester at the 2-carboxylate position, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    N-Alkylation: The 5-fluoroindole undergoes N-alkylation with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The resulting intermediate is then esterified with ethyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological receptors, while the indole and pyridine rings facilitate interactions with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: A simpler analog without the pyridin-2-ylmethyl and ethyl ester groups.

    1-[(Pyridin-2-yl)methyl]-1H-indole-2-carboxylate: Lacks the fluorine atom.

    Ethyl 1H-indole-2-carboxylate: Lacks both the fluorine atom and the pyridin-2-ylmethyl group.

Uniqueness

Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom, pyridin-2-ylmethyl group, and ethyl ester. This combination enhances its potential biological activity and makes it a valuable compound for research and development.

Properties

CAS No.

921040-16-6

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

ethyl 5-fluoro-1-(pyridin-2-ylmethyl)indole-2-carboxylate

InChI

InChI=1S/C17H15FN2O2/c1-2-22-17(21)16-10-12-9-13(18)6-7-15(12)20(16)11-14-5-3-4-8-19-14/h3-10H,2,11H2,1H3

InChI Key

ACQRFQXCYRVXNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=CC=CC=N3)C=CC(=C2)F

Origin of Product

United States

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